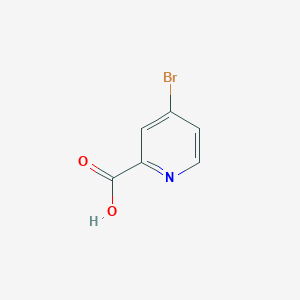
4-Bromopyridine-2-carboxylic acid
概要
説明
4-Bromopyridine-2-carboxylic acid (4-BPCA) is a versatile chemical compound with a wide range of applications in chemistry and biochemistry. It has been used in a variety of laboratory experiments and scientific research, and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Synthetic Intermediate
4-Bromopyridine-2-carboxylic acid is a useful synthetic intermediate . It plays a crucial role in the synthesis of various complex organic compounds .
Agrochemical Industry
This compound is used as an intermediate in the agrochemical industry . It helps in the production of various pesticides and fertilizers .
Pharmaceutical Industry
In the pharmaceutical industry, 4-Bromopyridine-2-carboxylic acid is used as an intermediate . It is involved in the synthesis of various drugs and medicines .
Dyestuff Field
4-Bromopyridine-2-carboxylic acid is also used as an intermediate in the dyestuff field . It contributes to the production of various dyes and pigments .
Bipyridine Derivatives Synthesis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2-carboxylic acid can be used in the synthesis of these bipyridine derivatives .
Metal-Catalyzed Cross-Coupling Reactions
This compound can be used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling . These reactions are fundamental in organic synthesis .
Metal-Catalyzed Homocoupling Reactions
4-Bromopyridine-2-carboxylic acid can also be used in metal-catalyzed homocoupling reactions, such as Ullmann and Wurtz coupling . These reactions are important in the synthesis of various organic compounds .
Electrochemical Methods
This compound can be used in electrochemical methods for the synthesis of various organic compounds . These methods offer promising avenues for overcoming the challenges associated with traditional catalysis methods .
作用機序
Target of Action
4-Bromopyridine-2-carboxylic acid is a synthetic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff It’s known that brominated compounds often target proteins or enzymes in organisms, altering their function .
Mode of Action
Brominated compounds like this often work through a process called free radical bromination . This process involves the removal of a hydrogen atom from the compound, resulting in the formation of a free radical. The free radical can then react with other molecules, leading to various chemical reactions .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known to be sparingly soluble in dimethyl sulfoxide, methanol, and water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The compound’s ability to participate in free radical bromination and other chemical reactions suggests that it could cause significant changes at the molecular level . These changes could, in turn, lead to alterations in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromopyridine-2-carboxylic acid. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the presence of these solvents in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could also affect the compound’s stability and efficacy.
特性
IUPAC Name |
4-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHYRNGCJYQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352741 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carboxylic acid | |
CAS RN |
30766-03-1 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)
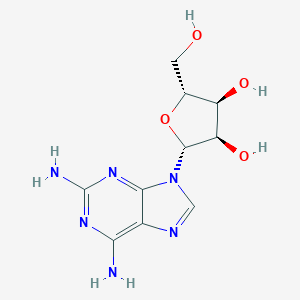


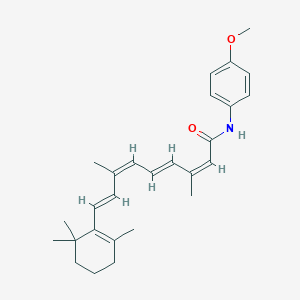
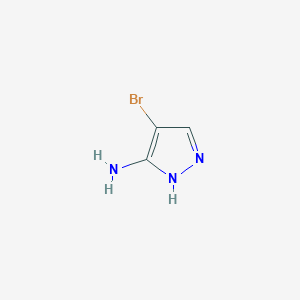

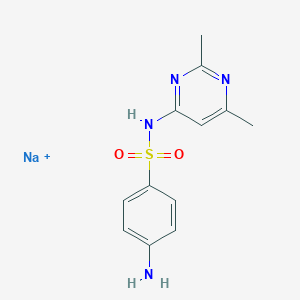
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)


